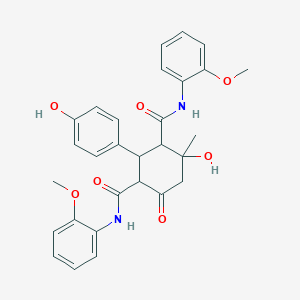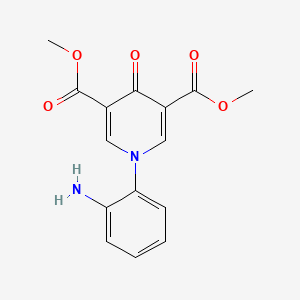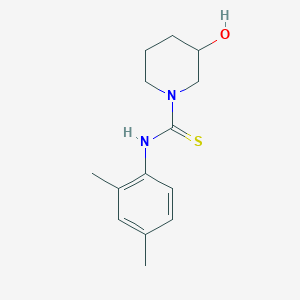![molecular formula C22H29N3O4S B10869843 N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10869843.png)
N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a phenylethyl group and a triethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide typically involves a multi-step process:
Formation of the Hydrazinecarbothioamide Core: This step involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide is then acylated with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine to form the intermediate compound.
N-Alkylation: The final step involves the N-alkylation of the intermediate with 2-phenylethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylethyl group, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium azide, halogens, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, halogenated derivatives.
科学研究应用
Chemistry
In synthetic chemistry, N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets, while the triethoxyphenyl moiety can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(2-phenylethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is unique due to the presence of both phenylethyl and triethoxyphenyl groups, which confer distinct chemical and biological properties. The ethoxy groups can enhance solubility and bioavailability compared to methoxy analogs, while the carbothioamide group can provide different reactivity compared to carboxamide analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
属性
分子式 |
C22H29N3O4S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C22H29N3O4S/c1-4-27-18-14-17(15-19(28-5-2)20(18)29-6-3)21(26)24-25-22(30)23-13-12-16-10-8-7-9-11-16/h7-11,14-15H,4-6,12-13H2,1-3H3,(H,24,26)(H2,23,25,30) |
InChI 键 |
LIIIZBMTLIGAAS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B10869766.png)
![N-benzyl-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B10869775.png)
![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10869785.png)

![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869813.png)
![2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine](/img/structure/B10869816.png)
![4-Fluoro-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide](/img/structure/B10869820.png)

![2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)

![2,4-di-tert-butyl-6-[(E)-{[3-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B10869850.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10869855.png)
